Triphenylcarbenium tetrafluoroborate

Lewis Acid Catalysis Povarov Reaction Reaction Kinetics

Triphenylcarbenium tetrafluoroborate (CAS 341-02-6) is a shelf-stable carbocation salt for Lewis acid catalysis and hydride abstraction. Its BF₄⁻ counteranion maximizes activity, delivering a documented 4.7x rate increase vs. bulkier analogs, critical for high-throughput screening and process development. The 98% purity grade ensures reliable, reproducible performance in demanding synthetic applications.

Molecular Formula C19H15BF4
Molecular Weight 330.1 g/mol
CAS No. 341-02-6
Cat. No. B1586037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylcarbenium tetrafluoroborate
CAS341-02-6
Molecular FormulaC19H15BF4
Molecular Weight330.1 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
InChIKeyVQXBOEYKSVVPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylcarbenium Tetrafluoroborate (CAS 341-02-6): Basic Properties for Scientific Procurement


Triphenylcarbenium tetrafluoroborate (CAS 341-02-6), also known as tritylium tetrafluoroborate, is a widely utilized, shelf-stable carbocation salt serving as a potent Lewis acid catalyst and hydride abstractor in organic synthesis [1]. It is characterized as a yellow to ochre-brown crystalline solid with a decomposition range of 205-215 °C , and it is soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran, but insoluble in water with which it reacts violently .

Why Triphenylcarbenium Tetrafluoroborate (CAS 341-02-6) Cannot Be Casually Substituted


Procurement for this reagent must be specific because the performance of tritylium salts is critically dependent on the associated counteranion. The weakly coordinating, non-nucleophilic tetrafluoroborate (BF₄⁻) anion is essential for maintaining high carbocation activity, which directly governs reaction kinetics and yield in Lewis acid catalysis [1]. Interchanging with other tritylium salts bearing different anions (e.g., hexachloroantimonate, perchlorate) [2] or alternative Lewis acids like BF₃·OEt₂ leads to significant variations in catalytic activity, selectivity, and reaction mechanism, as quantified in the evidence below [3].

Quantitative Performance Evidence for Triphenylcarbenium Tetrafluoroborate (CAS 341-02-6) vs. Comparators


Superior Lewis Acid Catalytic Rate of Triphenylcarbenium Tetrafluoroborate

In a Povarov model reaction, the catalytic activity of free triphenylcarbenium tetrafluoroborate (TrBF₄) was directly compared to that of tri(4-biphenyl)carbonium tetrafluoroborate, a bulkier analog. TrBF₄ exhibited a pseudo-first-order reaction rate that was approximately 4.7 times higher, demonstrating its superior intrinsic Lewis acid catalytic activity for this transformation .

Lewis Acid Catalysis Povarov Reaction Reaction Kinetics

Enhanced Polymerization Efficiency Compared to Conventional Lewis Acids

In the cationic polymerization of carbazolyl-containing epoxides, triphenylcarbenium salts (including the tetrafluoroborate) were found to be more efficient catalysts than traditional Lewis acids. The study specifically notes that these salts enable high polymer yields at significantly lower initial catalyst concentrations, a key indicator of superior catalytic efficiency [1][2].

Cationic Polymerization Epoxide Polymerization Catalyst Efficiency

High Yield in Lactide Production via Triarylcarbenium Method

A patented method for producing lactide compounds employs a triarylcarbenium compound (exemplified by triphenylcarbenium tetrafluoroborate) to react with a hydroxycarboxylic acid. This process achieves an isolated yield of 96% (based on DL-lactic acid), demonstrating a highly efficient and scalable synthetic route for this important monomer [1].

Lactide Synthesis Triarylcarbenium Process Chemistry

Effective Low-Temperature Hydride Abstraction for Sensitive Substrates

Triphenylcarbenium tetrafluoroborate acts as a mild and effective hydride abstractor, enabling reactions on sensitive organometallic complexes at cryogenic temperatures. For example, hydride abstraction from a neutral gold cycloheptatrienyl complex at −80 °C yielded a rare gold carbenoid complex in 52% isolated yield, a reaction that might decompose under harsher conditions or with stronger oxidants [1].

Hydride Abstraction Gold Carbenoids Organometallic Synthesis

Differentiated Application Scenarios for Triphenylcarbenium Tetrafluoroborate (CAS 341-02-6)


High-Efficiency Lewis Acid Catalysis in Complex Molecule Synthesis

Triphenylcarbenium tetrafluoroborate is the preferred catalyst for chemists seeking to maximize reaction rates and productivity in Lewis acid-promoted transformations. As evidenced by a 4.7x rate increase over a bulkier analog , it is particularly suited for high-throughput screening campaigns, process development, or any scenario where reaction time is a critical cost factor .

Optimized Cationic Polymerization Initiator for Specialty Polymers

For polymer chemists, this compound serves as a high-efficiency initiator that enables the synthesis of specialized polymers like carbazolyl-containing epoxides with lower catalyst loading than conventional Lewis acids [1]. This leads to cleaner polymerizations, reduced post-reaction purification, and better control over polymer properties, which is essential for applications in electrophotography and advanced materials [1].

Controlled Hydride Abstraction for Organometallic and Air-Sensitive Chemistry

Its ability to selectively abstract hydrides at cryogenic temperatures (−80 °C) makes it an invaluable reagent for laboratories specializing in air- and temperature-sensitive organometallic synthesis . It allows for the generation and isolation of novel, highly reactive intermediates that are inaccessible via stronger, less controllable oxidizing agents, thereby enabling fundamental discoveries in synthetic inorganic chemistry .

Scalable Production of High-Value Lactide Monomers

In process chemistry, this reagent is a key component in a patented, high-yielding (96%) route to lactide compounds, which are essential monomers for biodegradable polylactide (PLA) plastics . Its use in this context is justified by the documented high yield, which is a primary driver for cost-efficiency and sustainability in large-scale manufacturing.

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